molecular formula C20H21N3O2S2 B6476962 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[4-(dimethylamino)phenyl]ethanediamide CAS No. 2640878-54-0

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[4-(dimethylamino)phenyl]ethanediamide

Cat. No.: B6476962
CAS No.: 2640878-54-0
M. Wt: 399.5 g/mol
InChI Key: SSEZKEWTQLZKJU-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-N'-[4-(dimethylamino)phenyl]ethanediamide is a diamide derivative featuring a bithiophene core linked to a dimethylaminophenyl group via an ethyl spacer. The bithiophene moiety confers π-conjugation and electronic tunability, while the dimethylaminophenyl group enhances solubility and electron-donating capacity. This compound is structurally tailored for applications in organic electronics or pharmaceutical research, where its conjugated system and functional groups may influence charge transport or receptor binding .

Properties

IUPAC Name

N'-[4-(dimethylamino)phenyl]-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c1-23(2)15-7-5-14(6-8-15)22-20(25)19(24)21-12-11-16-9-10-18(27-16)17-4-3-13-26-17/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEZKEWTQLZKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bithiophene-Based Analogues

Example: 5-Piperidino-2,2'-bithiophene ()

  • Structural Similarities : Both compounds share a 2,2'-bithiophene core modified with nitrogen-containing substituents.
  • Key Differences: Substituent Position: The target compound features an ethyl-linked dimethylaminophenyl group at the 5-position of bithiophene, whereas 5-piperidino-2,2'-bithiophene has a piperidine group directly attached to the bithiophene. Synthetic Routes: The target compound likely employs coupling reactions (e.g., EDC/HOBt, as in ), while 5-piperidino-2,2'-bithiophene uses Lawesson’s reagent for thionation and cyclization . Reactivity: The dimethylaminophenyl group in the target compound may enhance nucleophilicity at the 4-position of the bithiophene, analogous to the electron-donating effects of the piperidine group in . This could facilitate electrophilic substitutions (e.g., formylation) at specific sites .
Diamide Derivatives

Example : N-Phenyl-N-(piperidin-4-yl)propionamide ()

  • Structural Similarities : Both contain amide linkages and aromatic amines.
  • Key Differences: Core Structure: The target compound uses a bithiophene-ethyl spacer, while ’s derivatives feature tetrahydronaphthalenyl or piperidinyl cores. Synthesis: The target compound’s diamide linkage may require stepwise coupling (e.g., HBTU/Hunig’s base, as in ), whereas piperidinylpropionamides in are synthesized via reductive amination (sodium triacetoxyborohydride) followed by acylations .
Dimethylamino-Functionalized Compounds

Examples :

  • 4-(Dimethylamino)phenol ()
  • N-(2-(Dimethylamino)ethyl)-N-methylbenzamide ()
  • Comparison: Solubility: The dimethylamino group in all three compounds improves solubility in polar solvents. However, the target compound’s bithiophene core may reduce aqueous solubility compared to simpler aromatic amines . Electronic Effects: The dimethylaminophenyl group in the target compound stabilizes positive charges, similar to morpholino-triazine derivatives in , which use dimethylaminoethyl groups for charge delocalization .

Data Tables

Table 2. Electronic and Solubility Properties
Compound Electron-Donating Group Solubility (Polar Solvents) Reactivity (Electrophilic Sites)
Target Compound Dimethylaminophenyl Moderate 4-position (bithiophene)
5-Piperidino-2,2'-bithiophene Piperidine High 4- and 5'-positions
4-(Dimethylamino)phenol Dimethylamino High Ortho/para to -OH

Research Findings and Implications

  • Regioselectivity: The target compound’s bithiophene core exhibits regioselective reactivity akin to ’s derivatives. For example, electrophilic substitutions (e.g., formylation) would occur at the 4-position due to electron donation from the dimethylaminophenyl group, whereas lithiation would target the 5'-position .
  • Pharmacological Potential: While the piperidinylpropionamides in show opioid receptor affinity, the target compound’s bithiophene and diamide structure may suit applications in kinase inhibition or fluorescence-based sensing .
  • Stability: The dimethylamino group may reduce degradation compared to tertiary amines in ’s impurities, as seen in its resistance to hydrolysis .

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